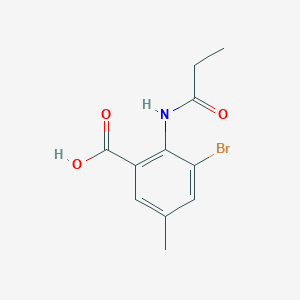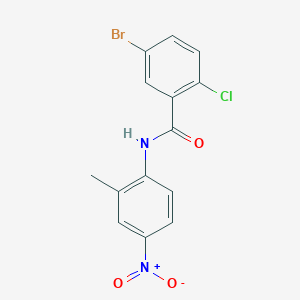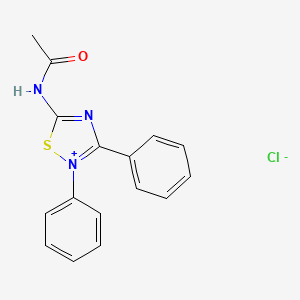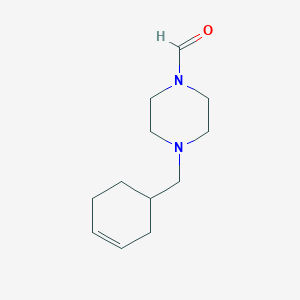![molecular formula C20H22N2O2 B5118733 N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B5118733.png)
N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide, also known as AMPA, is a compound that has gained attention in the field of scientific research due to its potential therapeutic applications. AMPA belongs to the class of benzamide compounds and has been shown to have significant biological activity.
Mécanisme D'action
The mechanism of action of N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are inflammatory mediators. Inhibition of COX-2 results in a reduction in the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, this compound has been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). These effects contribute to the anti-inflammatory and immunomodulatory properties of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide in lab experiments include its high potency and specificity for COX-2 inhibition. In addition, this compound has low toxicity and is well-tolerated in animal models. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the study of N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide. One potential area of research is the development of novel this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of autoimmune diseases. Additionally, the role of this compound in modulating the immune system and its effects on cancer progression warrant further investigation.
Méthodes De Synthèse
The synthesis of N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide involves the reaction of N-allyl-2-aminobenzamide with 3-(4-methylphenyl)propanoic acid. The reaction is catalyzed by a suitable reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and is carried out under anhydrous conditions. The resulting product is purified using column chromatography, yielding a white solid.
Applications De Recherche Scientifique
N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. In addition, this compound has been found to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
2-[3-(4-methylphenyl)propanoylamino]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-14-21-20(24)17-6-4-5-7-18(17)22-19(23)13-12-16-10-8-15(2)9-11-16/h3-11H,1,12-14H2,2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJAOBWSSOJDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N''-1,6-hexanediylbis[N'-(2-pyridinylmethyl)urea]](/img/structure/B5118663.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5118665.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)
![2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5118678.png)

![N-[2-(4-fluorophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5118691.png)
![11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118694.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5118713.png)

![N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5118734.png)